molecular formula C14H21NO B11884525 5-Ethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline

5-Ethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11884525
M. Wt: 219.32 g/mol
InChI Key: APQOUZSYQFIXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds due to their presence in various natural products and their potential therapeutic applications . This compound, in particular, has garnered interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of phenylethylamine derivatives with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often include temperatures around 100°C and the use of solvents like dimethoxymethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-Ethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the biological context .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

5-ethoxy-2-propyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C14H21NO/c1-3-9-15-10-8-13-12(11-15)6-5-7-14(13)16-4-2/h5-7H,3-4,8-11H2,1-2H3

InChI Key

APQOUZSYQFIXIG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1)C=CC=C2OCC

Origin of Product

United States

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